- Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agentsBiochemical Pharmacology (Amsterdam, 2021, 183,,
Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

938-46-5 structure
Nome del prodotto:1-(2,5-Dihydroxyphenyl)propan-1-one
1-(2,5-Dihydroxyphenyl)propan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2',5'-dihydroxypropiophenone
- 1-(2,5-dihydroxyphenyl)propan-1-one
- 2,5-Dihydroxypropiophenone
- EINECS 213-343-8
- Propiophenone,2',5'-dihydroxy
- 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)
- Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)
- 1-(2,5-dihydroxyphenyl)-1-propanone
- 2′,5′-Dihydroxypropiophenone
- NSC 87567
- MFCD00016465
- CS-0256650
- AKOS002392970
- 938-46-5
- G77431
- Propiophenone, 2',5'-dihydroxy-
- BRN 1938824
- SCHEMBL1129352
- NSC87567
- 1-(2,5-Dihydroxyphenyl)-1-propanone #
- 1-Propanone,5-dihydroxyphenyl)-
- WLN: QR DQ BV2
- A844721
- 1-Propanone, 1-(2,5-dihydroxyphenyl)-
- 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone
- NS00039688
- NSC-87567
- Propiophenone,5'-dihydroxy-
- DB-057438
- MZ5ZW5SJ67
- DTXSID60239657
- InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H
- EN300-6504460
- UNII-MZ5ZW5SJ67
- 1-(2,5-Dihydroxyphenyl)propan-1-one
-
- MDL: MFCD00016465
- Inchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
- Chiave InChI: CFQYIIXIHXUPQT-UHFFFAOYSA-N
- Sorrisi: O=C(CC)C1C(O)=CC=C(O)C=1
- BRN: 1938824
Proprietà calcolate
- Massa esatta: 166.06300
- Massa monoisotopica: 166.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 31
- XLogP3: niente
- Carica superficiale: 0
- Superficie polare topologica: 57.5A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.1708 (rough estimate)
- Punto di fusione: 95-99 °C
- Punto di ebollizione: 254.38°C (rough estimate)
- Punto di infiammabilità: 171.7°C
- Indice di rifrazione: 1.5500 (estimate)
- PSA: 57.53000
- LogP: 1.69050
- Solubilità: Non determinato
1-(2,5-Dihydroxyphenyl)propan-1-one Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S37/39-S26
- RTECS:UH0420000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
1-(2,5-Dihydroxyphenyl)propan-1-one Dati doganali
- CODICE SA:2914501900
- Dati doganali:
Codice doganale cinese:
2914501900Panoramica:
2914501900 Altri chetofenoli. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914501900 altri chetoni-fenoli. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
1-(2,5-Dihydroxyphenyl)propan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-21952-5MG |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | >95% | 5mg |
£46.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-275540-5g |
2',5'-Dihydroxypropiophenone, |
938-46-5 | 5g |
¥587.00 | 2023-09-05 | ||
TRC | D452518-10mg |
1-(2,5-Dihydroxyphenyl)propan-1-one |
938-46-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
Cooke Chemical | F835321-5g |
2',5'-Dihydroxypropiophenone |
938-46-5 | 97 | 5g |
RMB 484.80 | 2025-02-21 | |
Key Organics Ltd | MS-21952-10MG |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Enamine | EN300-6504460-0.25g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 0.25g |
$19.0 | 2023-05-29 | |
Enamine | EN300-6504460-100.0g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 100g |
$288.0 | 2023-05-29 | |
Enamine | EN300-6504460-0.1g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 0.1g |
$19.0 | 2023-05-29 | |
Enamine | EN300-6504460-5.0g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 5g |
$92.0 | 2023-05-29 | |
Enamine | EN300-6504460-50.0g |
1-(2,5-dihydroxyphenyl)propan-1-one |
938-46-5 | 95% | 50g |
$206.0 | 2023-05-29 |
1-(2,5-Dihydroxyphenyl)propan-1-one Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Zinc chloride ; 90 s, 40 °C
Riferimento
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditionsGreen Chemistry Letters and Reviews, 2017, 10(4), 228-234,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, heated
Riferimento
- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditionsOrganic Chemistry Frontiers, 2014, 1(4), 415-421,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ; 2 - 8 h, 80 °C
Riferimento
- Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationshipsFood Chemistry, 2020, 321,,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Boron trifluoride dibutyl etherate
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Riferimento
- Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride ComplexesJournal of Organic Chemistry, 2000, 65(15), 4712-4714,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Intramolecular weak hydrogen bonds in substituted 4-arylthiazolesHeterocyclic Communications, 2003, 9(2), 165-170,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Boron trifluoride Solvents: Water
Riferimento
- Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinonesMolecules, 2019, 24(2),,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetatesHeterocycles, 2001, 55(12), 2423-2429,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Photo-induced condensation reaction of p-quinones with aldehydesBulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Synthesis of o-hydroxyaryl alkyl ketonesZhurnal Organicheskoi Khimii, 1969, 5(3), 515-17,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Borane, trifluoro-, dihydrate ; 20 min, 90 °C
Riferimento
- An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cellsBioorganic Chemistry, 2020, 100,,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- A direct route to acylhydroquinones from α-keto acids and α-carboxamido acidsTetrahedron Letters, 1998, 39(23), 3957-3960,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinonesActa Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8,
1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials
1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products
1-(2,5-Dihydroxyphenyl)propan-1-one Letteratura correlata
-
Hossein Naeimi,Atefeh Amini,Mohsen Moradian Org. Chem. Front. 2014 1 415
-
Diana Catalina Palacio Lozano,Hugh E. Jones,Mark P. Barrow,Martin Wills RSC Adv. 2023 13 17727
-
3. CCCXXX.—Hydroxy-carbonyl compounds. Part V. The preparation of coumarins and 1 : 4-pyrones from phenol, p-cresol, quinol, and α-naphtholAlexander Robertson,William F. Sandrock,Catherine B. Hendry J. Chem. Soc. 1931 2426
938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one) Prodotti correlati
- 490-78-8(2',5'-Dihydroxyacetophenone)
- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)
- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)
- 40786-69-4(1-(2,4-Dihydroxy-3-propylphenyl)ethanone)
- 4390-92-5(1-(2,4-Dihydroxyphenyl)butan-1-one)
- 2887-61-8(2'-Hydroxybutyrophenone)
- 610-99-1(2'-Hydroxypropiophenone)
- 2295-58-1(Flopropione)
- 5792-36-9(2',4'-Dihydroxypropiophenone)
- 3144-54-5(1-(2,4-Dihydroxyphenyl)-1-hexanone)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
